molecular formula C23H29N3O5 B11064976 Ethyl 4-{2,5-dioxo-3-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate

Ethyl 4-{2,5-dioxo-3-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate

Cat. No.: B11064976
M. Wt: 427.5 g/mol
InChI Key: NKUZGEIYYHPQJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{2,5-dioxo-3-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate is a complex organic compound with a molecular formula of C23H29N3O5. . It is characterized by the presence of a pyrrolidine ring, a piperidine ring, and a benzoate ester group, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

The synthesis of Ethyl 4-{2,5-dioxo-3-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate involves several steps. One common synthetic route includes the reaction of alkyl 4-aminobenzoates with maleic anhydride to form the corresponding alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates. These intermediates are then treated with secondary amines to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 4-{2,5-dioxo-3-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 4-{2,5-dioxo-3-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-{2,5-dioxo-3-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Ethyl 4-{2,5-dioxo-3-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.

    Piperidine derivatives: Compounds with the piperidine ring also show comparable properties and applications.

    Benzoate esters: These esters have similar chemical reactivity and are used in various industrial applications. The uniqueness of this compound lies in its combination of these structural elements, providing a versatile platform for diverse scientific research and industrial applications.

Properties

Molecular Formula

C23H29N3O5

Molecular Weight

427.5 g/mol

IUPAC Name

ethyl 4-[2,5-dioxo-3-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]pyrrolidin-1-yl]benzoate

InChI

InChI=1S/C23H29N3O5/c1-2-31-23(30)17-5-7-18(8-6-17)26-20(27)15-19(22(26)29)24-13-9-16(10-14-24)21(28)25-11-3-4-12-25/h5-8,16,19H,2-4,9-15H2,1H3

InChI Key

NKUZGEIYYHPQJE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N4CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.